

solubility of 2-(5-Chloropyridin-2-yl)acetic acid in different solvents

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Compound of Interest

Compound Name: 2-(5-Chloropyridin-2-yl)acetic acid

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An In-Depth Technical Guide to the Solubility of **2-(5-Chloropyridin-2-yl)acetic acid** in Various Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **2-(5-Chloropyridin-2-yl)acetic acid**, a key intermediate in pharmaceutical and agrochemical synthesis.^[1] While extensive quantitative solubility data for this specific compound is not widely published, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties of the molecule, discusses the theoretical principles governing its solubility in different solvent systems, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing established methodologies with expert insights, this guide empowers researchers to generate reliable and reproducible solubility data, a cornerstone for successful process development, formulation, and manufacturing.

Introduction: The Significance of Solubility for 2-(5-Chloropyridin-2-yl)acetic acid

2-(5-Chloropyridin-2-yl)acetic acid (C₇H₆ClNO₂) is a heterocyclic carboxylic acid derivative with a molecular weight of 171.58 g/mol.^{[1][2]} Its structure, featuring a pyridine ring, a carboxylic acid group, and a chlorine atom, makes it a versatile building block in organic

synthesis.[1][3] In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical first step in the development of a viable drug product.[4] Solubility dictates crucial parameters such as reaction kinetics, purification strategies, formulation design, and ultimately, the bioavailability of the final product.

This guide will provide the necessary theoretical and practical knowledge to approach the solubility determination of **2-(5-Chloropyridin-2-yl)acetic acid** in a scientifically rigorous manner.

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is intrinsically linked to its structural and chemical properties. For **2-(5-Chloropyridin-2-yl)acetic acid**, the following characteristics are paramount:

Property	Value / Description	Implication for Solubility
Molecular Formula	C ₇ H ₆ ClNO ₂	Indicates the elemental composition.[1][2]
Molecular Weight	171.58 g/mol	A relatively low molecular weight, which can favor solubility.[1][2]
Key Functional Groups	Carboxylic Acid (-COOH), Pyridine Ring, Chlorine Atom	The carboxylic acid group can act as a hydrogen bond donor and acceptor. The nitrogen in the pyridine ring is a hydrogen bond acceptor.[5][6] These groups suggest potential solubility in polar solvents. The chlorine atom adds to the molecule's overall polarity and can participate in dipole-dipole interactions.
Predicted pKa	3.81 ± 0.10	This predicted acidity of the carboxylic acid group is crucial. [7] At pH values above the pKa, the molecule will be deprotonated to its carboxylate form, which is significantly more soluble in aqueous and polar protic solvents.
Polarity	Polar Molecule	The presence of nitrogen, oxygen, and chlorine atoms creates a polar molecule, suggesting that "like dissolves like" will be a guiding principle for solubility.[8]

Based on these properties, we can hypothesize the following solubility behaviors:

- **Aqueous Solubility:** Expected to be low in neutral water but will increase significantly with an increase in pH due to the deprotonation of the carboxylic acid.
- **Polar Protic Solvents** (e.g., Methanol, Ethanol): Likely to exhibit good solubility due to hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Poor solubility is expected as the molecule's polarity is not compatible with these solvents.^[8]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.^{[9][10]} This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable and reproducible measure of solubility.

Materials and Equipment

- **2-(5-Chloropyridin-2-yl)acetic acid** (solid, high purity)
- Selected solvents (analytical grade or higher)
- Scintillation vials or glass test tubes with screw caps
- Constant temperature orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Volumetric flasks and pipettes
- Analytical balance

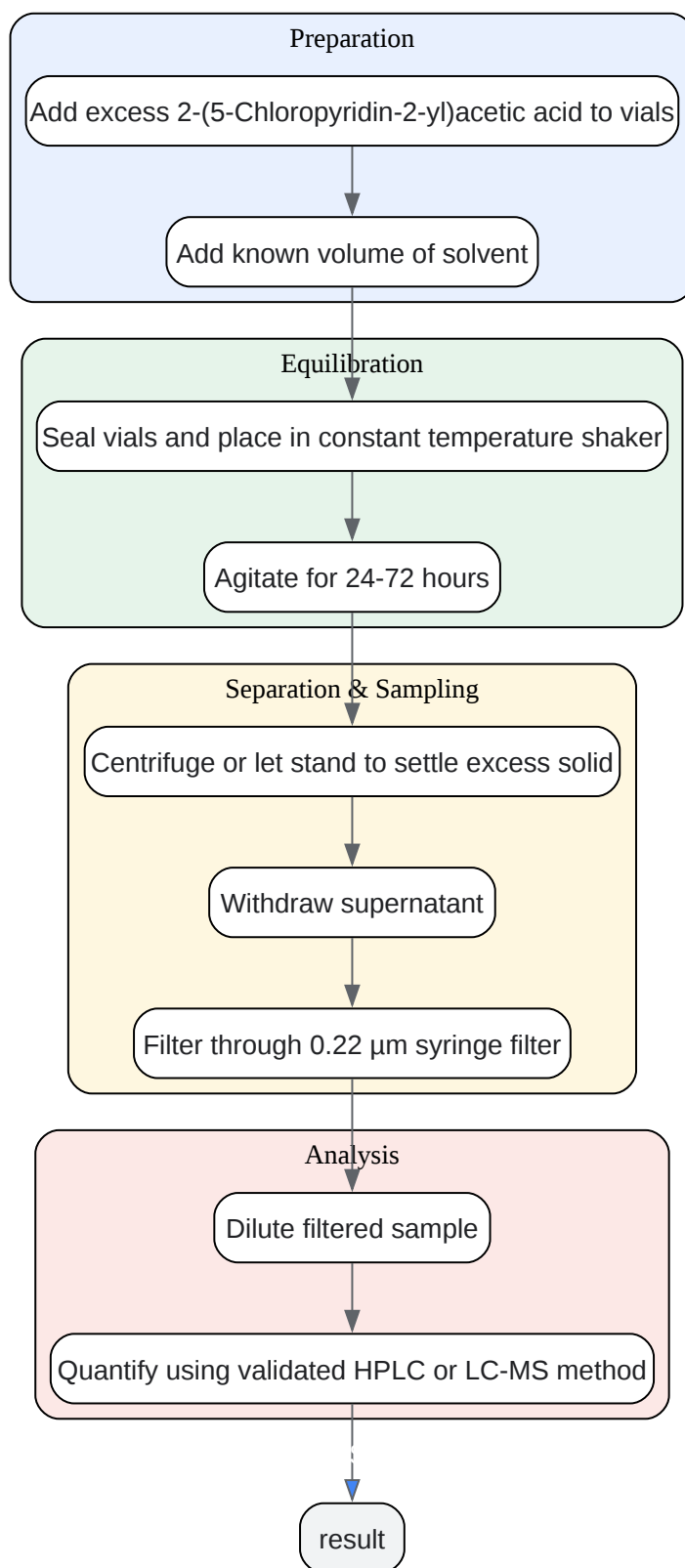
- Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[11][12]

Step-by-Step Experimental Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility.

- Preparation of Solvent Systems:** Prepare the desired solvents. For aqueous systems, use buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the pH-solubility profile.[9][13]
- Addition of Excess Solute:** Add an excess amount of solid **2-(5-Chloropyridin-2-yl)acetic acid** to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.[14]
- Solvent Addition:** Accurately add a known volume of the selected solvent to each vial.
- Equilibration:** Securely cap the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).[9] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). A preliminary experiment can determine the time required to reach equilibrium.
- Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[13]
- Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
- Dilution and Quantification:** Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Analysis:** Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[11][15][16]

Workflow Visualization



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Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Data Analysis and Presentation

The concentration of the final diluted solution, determined from the analytical method's calibration curve, is used to calculate the solubility of **2-(5-Chloropyridin-2-yl)acetic acid** in the original solvent. The results should be presented in a clear and standardized format.

Example Data Table

The following table provides a template for presenting the experimentally determined solubility data.

Solvent	Temperature (°C)	pH (for aqueous)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25	1.2		
Water	25	7.4		
Methanol	25	N/A		
Ethanol	25	N/A		
Acetone	25	N/A		
Acetonitrile	25	N/A		
Dichloromethane	25	N/A		
Toluene	25	N/A		

Note: The values in this table are placeholders and must be determined experimentally.

Causality and Trustworthiness in the Protocol

- **Expertise & Experience:** The choice of the shake-flask method is based on its established reliability in providing thermodynamic solubility, which is a true measure of the compound's behavior at equilibrium.[\[10\]](#) Kinetic solubility assays, while faster, can often overestimate solubility due to the formation of supersaturated solutions or metastable solid forms.[\[10\]](#)
- **Trustworthiness:** The protocol's self-validating nature comes from several key steps:

- Use of Excess Solid: This ensures that the solution is truly saturated.
- Defined Equilibration Time: This guarantees that the system has reached a steady state.
- Filtration: This prevents undissolved solid from artificially inflating the measured concentration.
- Validated Analytical Method: This ensures that the quantification is accurate and reproducible.

Conclusion

While a comprehensive public database on the solubility of **2-(5-Chloropyridin-2-yl)acetic acid** is not yet available, this guide provides the essential scientific framework for its determination. By understanding the physicochemical properties of the molecule and diligently applying the detailed experimental protocol, researchers can generate the high-quality, reliable solubility data necessary for advancing their research and development objectives. This foundational data is indispensable for informed decision-making in process chemistry, formulation science, and regulatory submissions.

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